Ro 64-6198 is a synthetic, non-peptide compound that acts as an agonist for the nociceptin/orphanin FQ receptor (NOP receptor), also known as the opiate receptor-like 1. This compound was developed by Hoffmann-La Roche and has gained attention for its high selectivity and affinity for the NOP receptor, exhibiting subnanomolar affinity and being at least 100 times more selective for this receptor compared to classic opioid receptors. Ro 64-6198 has been extensively studied in preclinical models for its potential therapeutic applications in treating various conditions, including addiction, anxiety, and pain management .
Ro 64-6198 belongs to a class of compounds known as NOP receptor agonists. The NOP receptor is a G protein-coupled receptor that shares structural similarities with traditional opioid receptors (mu, delta, and kappa). The discovery of the NOP receptor dates back to 1994, with its endogenous ligand, nociceptin/orphanin FQ, identified shortly thereafter. Ro 64-6198 was characterized as a selective non-peptide agonist of this receptor in the late 1990s .
The synthesis of Ro 64-6198 involves complex organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, it generally includes multi-step synthetic pathways that utilize various reagents and catalysts to achieve the desired molecular structure. A notable synthesis approach has been documented in literature where derivatives of Ro 64-6198 have been synthesized for imaging studies using positron emission tomography (PET) techniques .
The synthesis typically involves:
Ro 64-6198 has a complex molecular structure characterized by a tricyclic framework with specific functional groups that confer its biological activity. The chemical formula is typically represented as C22H28N4O2S. The structural representation can be summarized as follows:
The detailed molecular structure can be visualized using chemical drawing software or databases that provide structural data for small molecules.
Ro 64-6198 primarily engages in biochemical interactions rather than classical chemical reactions due to its function as a receptor agonist. Upon administration, it binds selectively to the NOP receptor, leading to downstream signaling cascades typical of G protein-coupled receptors. This binding can modulate various physiological responses, including pain perception and emotional states.
In vitro studies have demonstrated that Ro 64-6198 can induce desensitization of the NOP receptor without developing tolerance over time . This property suggests a unique pharmacodynamic profile compared to traditional opioids.
The mechanism of action of Ro 64-6198 involves its agonistic effects on the NOP receptor. Upon binding to this receptor, it activates intracellular signaling pathways mediated by G proteins, leading to various physiological effects:
Ro 64-6198 exhibits several notable physical and chemical properties:
These properties are crucial for formulating Ro 64-6198 for research or therapeutic use.
Ro 64-6198 has been investigated for multiple scientific applications:
Ro 64-6198 exhibits subnanomolar affinity for the nociceptin/orphanin FQ peptide (NOP) receptor, with a binding affinity (Ki) of 0.2–0.5 nM. This high affinity is comparable to the endogenous ligand N/OFQ and is attributed to its structural optimization for the NOP binding pocket. Kinetic studies reveal rapid association rates (t1/2 < 1 min) and sustained receptor occupancy, facilitating prolonged functional effects. In saturation binding assays using radiolabeled [3H]N/OFQ, Ro 64-6198 displaces the endogenous ligand with an IC50 of 0.7 nM, confirming competitive binding at the orthosteric site [1] [3]. The compound’s high lipophilicity (logP = 4.2) enables efficient membrane penetration, contributing to its potency in cellular systems [5].
Table 1: Binding Kinetics of Ro 64-6198 at NOP Receptors
Parameter | Value | Assay System |
---|---|---|
Ki | 0.24 ± 0.03 nM | [3H]N/OFQ displacement (CHO-hNOP) |
IC50 | 0.68 ± 0.12 nM | [35S]GTPγS binding (hNOP) |
Association t1/2 | 45 ± 8 sec | Radioligand kinetic assays |
Dissociation t1/2 | 180 ± 15 min | Radioligand kinetic assays |
Ro 64-6198 demonstrates >100-fold selectivity for NOP over classical opioid receptors. Binding affinities for μ- (MOP), δ- (DOP), and κ-opioid (KOP) receptors are 130 nM, 250 nM, and >1,000 nM, respectively. Functional selectivity was confirmed using GTPγS assays, where Ro 64-6198 activated NOP receptors at EC50 = 25.6 nM but showed minimal activity at MOP/DOP/KOP even at 10 µM concentrations. This selectivity arises from its unique interaction with transmembrane residues (e.g., Gln280 in TM6), which differ from conserved opioid receptor motifs [1] [5] [8]. Cross-reactivity screening across 50+ GPCRs further validated its NOP-specific targeting [3].
Table 2: Selectivity Profile of Ro 64-6198
Receptor | Binding Ki (nM) | Functional EC50/IC50 (nM) | Selectivity Ratio (NOP vs. Others) |
---|---|---|---|
NOP | 0.24 | 25.6 (GTPγS) | 1 (Reference) |
MOP | 130 | >10,000 | 541 |
DOP | 250 | >10,000 | 1,042 |
KOP | >1,000 | >10,000 | >4,167 |
Ro 64-6198 exhibits context-dependent efficacy, ranging from partial to full agonism based on the assay system. In [35S]GTPγS binding assays, it achieves ~85% efficacy relative to N/OFQ, classifying it as a near-full agonist for G-protein activation. Conversely, in cAMP inhibition assays, it shows full efficacy (Emax = 100%), suppressing forskolin-induced cAMP with EC50 = 21–25 nM [1] [6]. This divergence is amplified in electrophysiological models: Ro 64-6198 fully activates GIRK channels (EC50 = 32 nM) but only partially inhibits voltage-gated calcium channels (40% efficacy vs. N/OFQ) [4] [8]. These differences are attributed to signal amplification bias in cAMP pathways and receptor reserve variations in cellular systems [4].
Table 3: Functional Efficacy of Ro 64-6198 in Key Assays
Assay System | EC50 | Emax (% vs. N/OFQ) | Interpretation |
---|---|---|---|
[35S]GTPγS binding | 25.6 ± 3.1 nM | 85 ± 4% | Near-full agonist |
cAMP inhibition | 21.0 ± 2.5 nM | 100 ± 5% | Full agonist |
GIRK channel activation | 32.0 ± 4.2 nM | 98 ± 3% | Full agonist |
Ca2+ channel inhibition | 48.0 ± 5.6 nM | 40 ± 6% | Partial agonist |
Ro 64-6198 induces dose-dependent arrestin recruitment to NOP receptors, with EC50 values of 0.912 µM for β-arrestin 2 and 1.20 µM for β-arrestin 1. This recruitment is 10–20-fold less potent than its G-protein activation, suggesting biased agonism toward G-protein signaling [6] [8]. Post-activation, Ro 64-6198 triggers rapid receptor desensitization within 15–30 minutes, characterized by:
Unlike N/OFQ-induced desensitization, Ro 64-6198’s effects are acid-resistant and not reversed by washout, indicating irreversible receptor internalization. In vivo, this desensitization does not translate to tolerance in behavioral models (e.g., anxiolysis), likely due to functional selectivity [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7